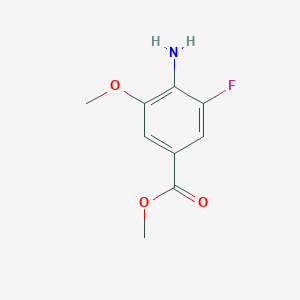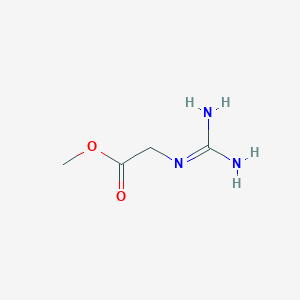
Methyl 2-guanidinoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a compound of interest due to its role as a precursor in the biosynthesis of creatine, a vital molecule for energy storage and transfer in muscle and brain tissues . This compound is significant in various biochemical and physiological processes, making it a subject of extensive research in fields such as biochemistry, pharmacology, and nutrition.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-guanidinoacetate can be synthesized through the methylation of guanidinoacetic acid. One common method involves the reaction of guanidinoacetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to yield the methyl ester . The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or distillation, to obtain a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions: Methyl 2-guanidinoacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it back to guanidinoacetic acid or other derivatives.
Substitution: Nucleophilic substitution reactions can occur at the guanidine group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives .
科学的研究の応用
Methyl 2-guanidinoacetate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of creatine and other related compounds.
作用機序
The primary mechanism of action of methyl 2-guanidinoacetate involves its conversion to creatine via methylation by the enzyme guanidinoacetate N-methyltransferase (GAMT). This reaction requires S-adenosylmethionine (SAM) as a methyl donor and results in the formation of creatine and S-adenosylhomocysteine (SAH) . Creatine plays a crucial role in energy storage and transfer within cells, particularly in tissues with high energy demands, such as muscles and the brain .
類似化合物との比較
Guanidinoacetic Acid: The direct precursor of methyl 2-guanidinoacetate, involved in similar biochemical pathways.
Creatine: The end product of this compound metabolism, essential for energy metabolism.
Arginine: An amino acid that serves as a precursor for guanidinoacetic acid synthesis.
Uniqueness: this compound is unique due to its role as an intermediate in creatine biosynthesis. Unlike creatine, which is directly involved in energy transfer, this compound serves as a crucial precursor, making it a target for enhancing creatine production through dietary supplementation .
特性
分子式 |
C4H9N3O2 |
|---|---|
分子量 |
131.13 g/mol |
IUPAC名 |
methyl 2-(diaminomethylideneamino)acetate |
InChI |
InChI=1S/C4H9N3O2/c1-9-3(8)2-7-4(5)6/h2H2,1H3,(H4,5,6,7) |
InChIキー |
BYUOAQWHIKQRNX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


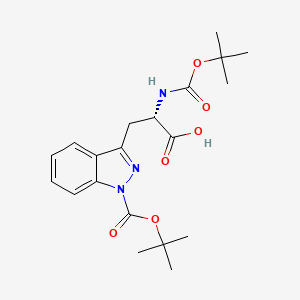
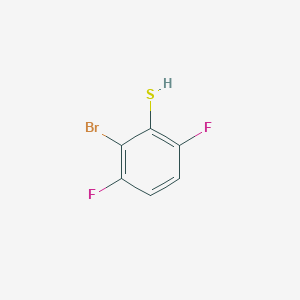
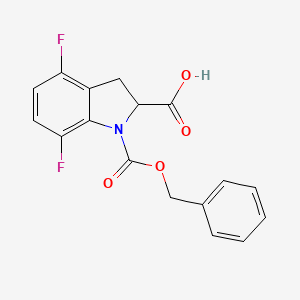
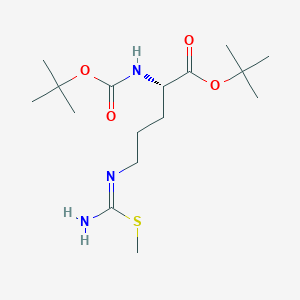
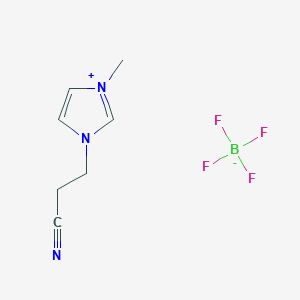
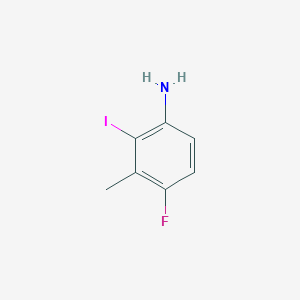
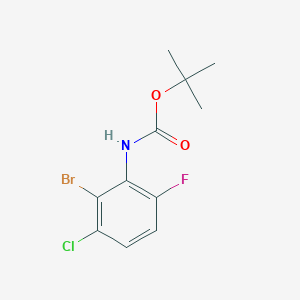
![hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15201729.png)
![10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline](/img/structure/B15201732.png)
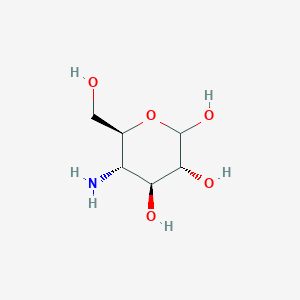
![2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B15201739.png)
![3'-Chloro-[1,1'-biphenyl]-3,4,4'-triamine](/img/structure/B15201746.png)
![N-(2-aminoethyl)-2-[1-[difluoro[(trifluorovinyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulphonamide](/img/structure/B15201766.png)
